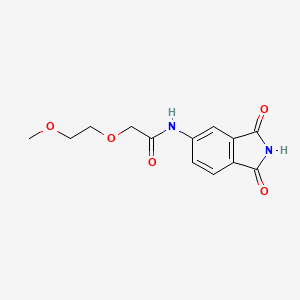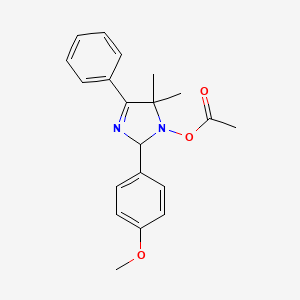
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. Studies have shown that N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X can inhibit the activity of various enzymes and transcription factors involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, anti-inflammatory and anti-fibrotic effects, and modulation of various signaling pathways. Additionally, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has been shown to possess good pharmacokinetic properties, including high bioavailability and low toxicity.
実験室実験の利点と制限
One of the main advantages of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X is its versatility, as it can be easily synthesized and modified to suit specific experimental needs. Additionally, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has been shown to possess good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X is its relatively limited availability, which can make it difficult to conduct large-scale studies.
将来の方向性
There are many potential future directions for the study of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X. One area of interest is the development of more potent and selective analogs of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X for use as anticancer agents. Additionally, there is potential for the use of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X in the development of new materials and organic synthesis strategies. Further studies are also needed to fully understand the mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X and its potential applications in various fields.
In conclusion, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X is a novel chemical compound that has shown promising results in various fields, including medicinal chemistry, material science, and organic synthesis. Its versatility, good pharmacokinetic properties, and potential applications make it an interesting compound for further study.
合成法
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X can be synthesized through a multi-step process involving the reaction of 5-nitrophthalic acid with ethylene glycol to form 5-(2-hydroxyethoxy)-1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-(2-methoxyethoxy)ethylamine to yield N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X.
科学的研究の応用
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells. Additionally, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-methoxyethoxy)acetamide X has been shown to possess anti-inflammatory and anti-fibrotic properties, making it a potential candidate for the treatment of various inflammatory and fibrotic diseases.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-4-5-20-7-11(16)14-8-2-3-9-10(6-8)13(18)15-12(9)17/h2-3,6H,4-5,7H2,1H3,(H,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKMAYZSEAKHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-2-(2-methoxyethoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)

![3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)
![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)